molecular formula C8H4Cl2F2O B13611630 1-(2,5-Dichlorophenyl)-2,2-difluoroethanone

1-(2,5-Dichlorophenyl)-2,2-difluoroethanone

Cat. No.: B13611630
M. Wt: 225.02 g/mol
InChI Key: FJMHQBJKZUUATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dichlorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of two chlorine atoms and two fluorine atoms attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)-2,2-difluoroethanone can be synthesized through various methods. One common approach involves the reaction of 2,5-dichlorobenzoyl chloride with difluoromethyl magnesium bromide under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the reactants and products.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antiparasitic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol: Similar in structure but with an additional fluorine atom.

    1-(2,5-Dichlorophenyl)piperazine: Contains a piperazine ring instead of the ethanone backbone.

Uniqueness: 1-(2,5-Dichlorophenyl)-2,2-difluoroethanone is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H4Cl2F2O

Molecular Weight

225.02 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H4Cl2F2O/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,8H

InChI Key

FJMHQBJKZUUATQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.